molecular formula C21H23NO3 B14658710 4-Cyanophenyl 4-(heptyloxy)benzoate CAS No. 50793-88-9

4-Cyanophenyl 4-(heptyloxy)benzoate

Cat. No.: B14658710
CAS No.: 50793-88-9
M. Wt: 337.4 g/mol
InChI Key: YIHLVESKWCLZBV-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(heptyloxy)benzoate: is an organic compound with the molecular formula C21H23NO2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyanophenyl and a heptyloxy group. This compound is known for its applications in various scientific fields, including materials chemistry and liquid crystal materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyanophenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyanophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Cyanophenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyloxy group provides hydrophobic characteristics, while the cyanophenyl group offers reactivity towards nucleophiles and electrophiles .

Properties

CAS No.

50793-88-9

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-heptoxybenzoate

InChI

InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14H,2-6,15H2,1H3

InChI Key

YIHLVESKWCLZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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